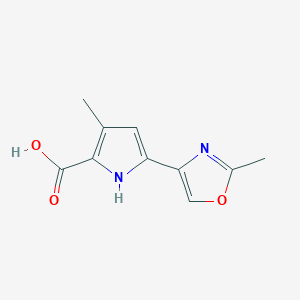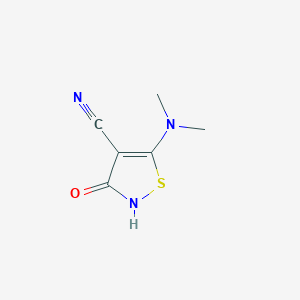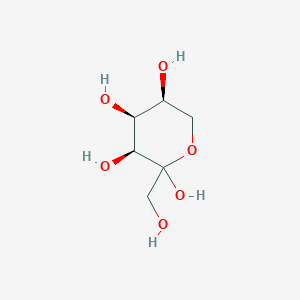![molecular formula C11H14N4O2 B13032020 tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique structure of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Preparation Methods
The synthesis of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: N-Boc-protected 5-formyl-1H-pyrazol-4-amines and tert-butyl cyanoacetate.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).
Cyclocondensation: The reaction mixture is heated to promote cyclocondensation, leading to the formation of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
Chemical Reactions Analysis
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets. It serves as a tool for understanding the mechanisms of action of potential drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells.
Comparison with Similar Compounds
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-c]pyridine: Another related compound with a different substitution pattern, it has shown promise in various biological applications.
The uniqueness of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl 6-aminopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-4-7(12)5-13-8(9)6-14-15/h4-6H,12H2,1-3H3 |
InChI Key |
OPCRPBZHCJJFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)



![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)



![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

